molecular formula C16H9N3O2S B2645404 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione CAS No. 78301-71-0

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione

Cat. No.: B2645404
CAS No.: 78301-71-0
M. Wt: 307.33
InChI Key: XFDPUJFDNRAWJB-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is a heterocyclic compound that features both isoindoline-1,3-dione and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the molecule, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with thiadiazole precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a thiadiazole precursor, such as a thiocyanate intermediate, under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and thiadiazole moieties. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-phenylthiadiazol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c20-14-11-8-4-5-9-12(11)15(21)19(14)16-13(17-18-22-16)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDPUJFDNRAWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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